REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])[CH2:8]Br)([CH3:4])([CH3:3])[CH3:2].[CH2:18]([NH:21][CH2:22][CH2:23][OH:24])[CH2:19][OH:20]>C1C=CC=CC=1>[C:1]([C:5]1[CH:6]=[C:7]([CH2:8][N:21]([CH2:22][CH2:23][OH:24])[CH2:18][CH2:19][OH:20])[CH:10]=[C:11]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:12]=1[OH:13])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CBr)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(CO)NCCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
with constant stirring at 75-80° C. for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a round bottom flask taken
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed
|
Type
|
CUSTOM
|
Details
|
The product was crystallized out in the form of colorless needles
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted
|
Type
|
FILTRATION
|
Details
|
crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with pure benzene
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CN(CCO)CCO)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |